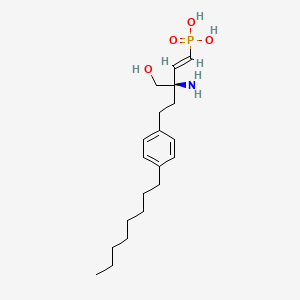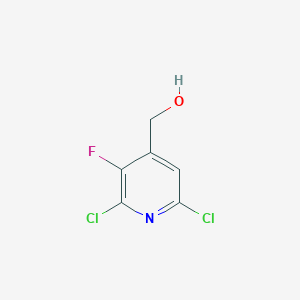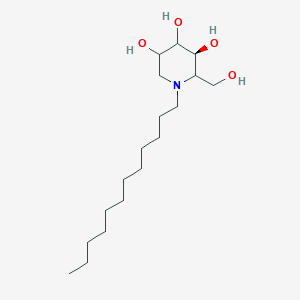
Mebeverine Hydrochloride Impurity H
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mebeverine Hydrochloride Impurity H is a chemical compound that is often encountered as an impurity in the synthesis and production of Mebeverine Hydrochloride. Mebeverine Hydrochloride is a musculo tropic antispasmodic agent commonly used for the management of irritable bowel syndrome. The impurity H is typically monitored and controlled during the manufacturing process to ensure the purity and efficacy of the final pharmaceutical product .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mebeverine Hydrochloride Impurity H involves several steps, including the use of specific reagents and reaction conditions. The exact synthetic route can vary, but it generally involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are typically derivatives of benzoic acid and amines.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted under optimized conditions to maximize yield and minimize impurities.
Quality Control: Rigorous quality control measures are implemented to monitor the levels of Impurity H and ensure compliance with regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
Mebeverine Hydrochloride Impurity H undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Mebeverine Hydrochloride Impurity H has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with biological molecules.
Mécanisme D'action
The mechanism of action of Mebeverine Hydrochloride Impurity H is not well-documented, but it is believed to be similar to that of Mebeverine Hydrochloride. Mebeverine Hydrochloride works by:
Targeting Smooth Muscle: It acts directly on the smooth muscle within the gastrointestinal tract, causing relaxation and reducing spasms.
Calcium Channels: It may affect calcium channels, leading to decreased muscle contractions.
Muscarinic Receptors: It may also affect muscarinic receptors, contributing to its antispasmodic effects.
Comparaison Avec Des Composés Similaires
Mebeverine Hydrochloride Impurity H can be compared with other similar compounds, such as:
Mebeverine Hydrochloride: The parent compound, used as an antispasmodic agent.
Mebeverine Impurity C: Another impurity encountered in the synthesis of Mebeverine Hydrochloride.
Veratric Acid: A primary inactive metabolite of Mebeverine Hydrochloride.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which distinguish it from other impurities and related compounds. Its presence and levels are carefully monitored to ensure the quality and safety of pharmaceutical products .
Propriétés
Formule moléculaire |
C24H33NO5 |
|---|---|
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butyl 4-hydroxy-3-methoxybenzoate |
InChI |
InChI=1S/C24H33NO5/c1-5-25(18(2)16-19-8-11-21(28-3)12-9-19)14-6-7-15-30-24(27)20-10-13-22(26)23(17-20)29-4/h8-13,17-18,26H,5-7,14-16H2,1-4H3 |
Clé InChI |
GZQCFEFLNWBIOI-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCCCOC(=O)C1=CC(=C(C=C1)O)OC)C(C)CC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


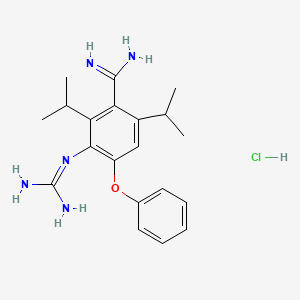
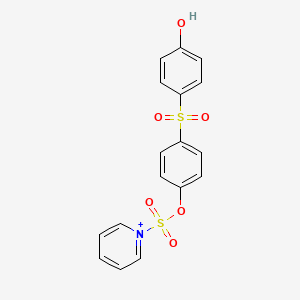
![4-[(2,6-Difluorobenzoyl)amino]-1,2-thiazole-3-carboxylic acid](/img/structure/B13839295.png)
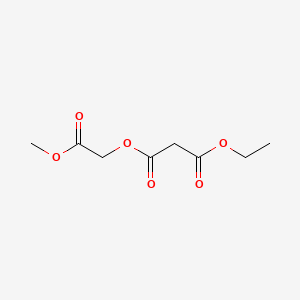


![1-[(2R,3S,4S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13839318.png)
![8-Bromo-11-(1-methylpiperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol](/img/structure/B13839320.png)
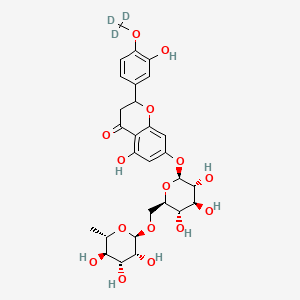
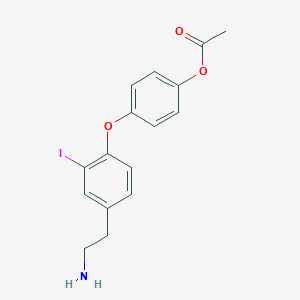
![Bis-N-[5-(4-Bromophenyl)-6-chloropyrimidin-4-yl]-N'-propylsulfuric Diamide](/img/structure/B13839335.png)
